Product packaging for r-(+)-bisoprolol(Cat. No.:CAS No. 111051-40-2)

r-(+)-bisoprolol

Cat. No.: B011590
CAS No.: 111051-40-2
M. Wt: 325.4 g/mol
InChI Key: VHYCDWMUTMEGQY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-(+)-Bisoprolol is a high-purity enantiomer of the well-established cardioselective beta-1 adrenergic receptor blocker. While the racemic mixture is clinically used for managing hypertension and heart failure, the isolated R-(+) enantiomer serves as an indispensable tool for advanced pharmacological research, enabling precise studies on stereoselective drug action, metabolism, and receptor dynamics. Main Research Applications & Value: Enantiomer-Specific Pharmacological Studies: Bisoprolol is administered as a racemate, with the S-(-) enantiomer possessing most of the beta-blocking activity. The R-(+) form is critical for controlled experiments to delineate the distinct pharmacokinetic and pharmacodynamic profiles of each enantiomer, contributing to a deeper understanding of stereoselectivity in drug action . Cardiovascular Research: This compound is valuable for investigating beta-1 adrenoceptor function in isolated experimental systems. Researchers use this compound to explore the nuances of receptor blockade, cardiac electrophysiology (including effects on sinus node recovery and AV nodal conduction), and mechanisms underlying heart failure and ischemia . Analytical Method Development & Chromatography: this compound is an essential reference standard for developing and validating chiral separation methods, such as High-Performance Liquid Chromatography (HPLC). It is crucial for quantifying enantiomeric purity and conducting metabolic studies . Metabolic and Disposition Studies: With bisoprolol eliminated by balanced renal and hepatic pathways, the R-(+) enantiomer is used to study potential stereoselective differences in metabolism, primarily involving CYP3A4, and tissue distribution . Mechanism of Action: As a cardioselective beta-1 blocker, bisoprolol antagonizes catecholamine binding at beta-1 adrenergic receptors in cardiac myocytes and juxtaglomerular cells of the kidney. This action results in negative chronotropic and inotropic effects (reducing heart rate and contractility) and suppresses renin release, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS) . Note: This product is provided for chemical and pharmaceutical research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NO4 B011590 r-(+)-bisoprolol CAS No. 111051-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111051-40-2
Record name Bisoprolol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111051402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISOPROLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68D148Q8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enantiomeric Identity and Stereochemical Characterization of R + Bisoprolol

Nomenclatural and Configurational Aspects of r-(+)-Bisoprolol

The stereochemistry of chiral molecules like bisoprolol (B1195378) is described using specific nomenclature systems. The presence of a stereogenic center, typically a carbon atom bonded to four different groups, gives rise to enantiomers that are non-superimposable mirror images. mdpi.com The absolute configuration of such a center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) configuration. kup.at

For aryloxypropanolamine-type compounds, which include bisoprolol, the (R)-configuration is generally associated with the d- or (+)-enantiomer, while the (S)-configuration corresponds to the l- or (-)-enantiomer. kup.at Therefore, this compound refers to the enantiomer with the (R) absolute configuration at its chiral center and a positive rotation of plane-polarized light. fda.govncats.io The racemic mixture, containing equal parts of the (R)-(+) and (S)-(-) enantiomers, exhibits an optical rotation close to zero. hres.cahres.ca

Spectroscopic and Chiroptical Characterization Methods for this compound Enantiomers

Characterizing and differentiating enantiomers, including this compound from its (S)-(-) counterpart, requires specific analytical techniques. While enantiomers share many physical and chemical properties in an achiral environment, they differ in their interaction with plane-polarized light and in chiral environments. mdpi.com

Chiroptical Methods:

Optical rotation and specific rotation are fundamental chiroptical properties used to characterize enantiomers. An enantiomer will rotate plane-polarized light by a specific amount and in a specific direction (either clockwise, designated as (+), or counterclockwise, designated as (-)). researchgate.netmdpi.com The magnitude and direction of this rotation are specific to the compound and its concentration, the solvent, temperature, and the wavelength of light used. researchgate.net For bisoprolol fumarate, the racemic mixture shows an optical rotation between -0.2° and +0.2°, indicating the presence of both enantiomers in roughly equal proportions. hres.cahres.ca Specific rotation values for the individual enantiomers, such as this compound, are determined using polarimetry. researchgate.netntnu.no While a specific rotation value for this compound hemifumarate was not explicitly found in the search results, the (S)-(-)-bisoprolol hemifumarate has a reported specific rotation of [α]D^20 = -17 (c 1.0, MeOH). mdpi.com This suggests that this compound would have a specific rotation of approximately +17 under similar conditions.

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral substance. mdpi.com CD spectra can provide information about the absolute configuration and conformation of chiral molecules.

Spectroscopic and Chromatographic Methods:

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantitative analysis of enantiomers. mdpi.commdpi.comnih.govresearchgate.netsid.ir This is typically achieved using chiral stationary phases (CSPs) which are designed to interact differently with each enantiomer, allowing for their separation. mdpi.comnih.govresearchgate.netsid.ir Direct methods using CSPs are preferred for their speed and suitability for both analytical and preparative scale separations. sid.ir Studies have demonstrated the successful separation and quantification of bisoprolol enantiomers using chiral HPLC with various CSPs, such as teicoplanin chiral stationary phases. researchgate.netsid.ir

Detailed research findings on the chromatographic separation of bisoprolol enantiomers highlight the effectiveness of chiral HPLC. For instance, an HPLC method using a teicoplanin chiral stationary phase achieved linearity over a range of 5-250 ng/mL for both (S)-(-) and (R)-(+)-bisoprolol, with good correlation coefficients and low limits of detection and quantification. researchgate.net

The following table summarizes some analytical parameters for the HPLC separation of bisoprolol enantiomers:

ParameterValue (Example from Research)Source
Detection Wavelength225 and 275 nm, 305 nm researchgate.net
Mobile PhaseMethanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) researchgate.net
Flow Rate1.5 mL/min researchgate.net
Linear Range (each enantiomer)5-250 ng/mL researchgate.net
Correlation Coefficient0.999 (for both enantiomers) researchgate.net
Limit of Detection (LOD)2 ng/mL (each enantiomer) researchgate.net
Limit of Quantification (LOQ)5 ng/mL (each enantiomer) researchgate.net

Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is also employed for the analysis and identification of bisoprolol and its potential degradation products. researchgate.netrsc.org

Asymmetric Synthesis and Chiral Resolution of R + Bisoprolol

Enantioselective Synthetic Pathways for r-(+)-Bisoprolol

Enantioselective synthesis aims to produce a specific enantiomer in excess directly from achiral or prochiral starting materials, or from a chiral pool precursor. Several approaches can be employed for the enantioselective synthesis of this compound.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of a chiral catalyst to induce enantioselectivity in a reaction between achiral or prochiral substrates. This approach offers the potential for high enantiomeric excess and can be more atom-economical than stoichiometric chiral reagent methods. While general principles of asymmetric catalysis are well-established for synthesizing chiral compounds rsc.orgccnu.edu.cn, specific examples detailing the application of asymmetric catalysis directly to the synthesis of this compound were not prominently featured in the provided search results. However, the synthesis of (R)-(+) and (S)-(-)-[11C]bisoprolol, used as radioligands, was accomplished using the corresponding chiral epoxide, which could potentially be accessed via asymmetric catalytic epoxidation of an appropriate alkene precursor researchgate.netnih.govscilit.com. Further research into specific chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) for key bond-forming reactions in the bisoprolol (B1195378) synthesis could reveal dedicated asymmetric catalytic pathways for this compound.

Chemoenzymatic Protocols for this compound Synthesis

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to achieve enantioselectivity. Enzymes, particularly lipases, are known for their ability to catalyze reactions with high stereo- and regioselectivity. A chemoenzymatic protocol for the synthesis of enantiopure (S)-bisoprolol has been reported, which involves a transesterification reaction of a racemic chlorohydrin intermediate catalyzed by lipase (B570770) B from Candida antarctica (CALB) mdpi.comntnu.nodntb.gov.uantnu.noresearchgate.netntnu.no. This reaction yielded the (R)-chlorohydrin in high enantiomeric purity, which was then converted to (S)-bisoprolol mdpi.comdntb.gov.ua. While this specific example focuses on the (S)-enantiomer, the principle of using enzymatic resolution or transformation of a racemic or prochiral precursor is applicable to obtaining the (R)-(+)-bisoprolol enantiomer as well. By selecting an enzyme with the opposite enantioselectivity or by resolving the intermediate/product in a different manner, a chemoenzymatic route to this compound could be developed. The reported synthesis of (S)-bisoprolol hemifumarate achieved an enantiomeric excess of 96% with a total yield of 19% over six steps mdpi.comdntb.gov.ua.

Chiral Resolution Techniques for Bisoprolol Enantiomers

Chiral resolution involves separating a racemic mixture into its individual enantiomers. This is a common approach when an enantioselective synthesis is challenging or not economically viable.

Chromatographic Methods for Enantioseparation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analytical and preparative separation of enantiomers nih.govresearchgate.netcornell.edud-nb.infobrieflands.comscilit.comnih.govchromatographyonline.commdpi.com. Chiral stationary phases (CSPs) are essential for these separations, as they provide a chiral environment that allows for differential interactions with the enantiomers, leading to their separation.

Several types of CSPs have been employed for the enantioseparation of beta-blockers, including bisoprolol. Macrocyclic antibiotic-based CSPs, such as Chirobiotic V and Chirobiotic T (based on teicoplanin), have shown good enantioseparation for bisoprolol nih.govresearchgate.netscilit.comnih.gov. Polysaccharide-based CSPs, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and Lux-Cellulose-2, have also been successfully used for the enantioseparation of bisoprolol and other beta-blockers d-nb.infobrieflands.com.

The mobile phase composition plays a crucial role in optimizing chiral separation. For Chirobiotic columns, mobile phases typically consist of methanol (B129727) with additives like acetic acid and triethylamine (B128534) nih.govresearchgate.netnih.gov. For polysaccharide-based columns in normal phase mode, mixtures of n-hexane and ethanol (B145695) with a basic modifier like diethylamine (B46881) are common d-nb.infobrieflands.com.

Detailed research findings on chromatographic separation of bisoprolol enantiomers include studies validating methods for determining bisoprolol enantiomers in various matrices, such as surface waters and pharmaceutical products nih.govresearchgate.netscilit.comnih.gov.

Here is a summary of some reported chromatographic conditions and results for bisoprolol enantioseparation:

CSPMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Detection Wavelength (nm)Key FindingSource
Chirobiotic VMethanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v)0.545Not specifiedGood enantioseparation of bisoprolol and others nih.govresearchgate.netnih.gov
Chirobiotic TMethanol/Glacial Acetic Acid/Triethylamine (100:0.020:0.025 v/v/v)1.5Room Temperature275/305 (Fluorescence)Baseline resolution for bisoprolol in pharmaceuticals researchgate.netscilit.com
Lux-Cellulose-2n-hexane/ethanol/diethylamine (60:40:0.1 v/v/v)1.025230Resolved bisoprolol, carvedilol (B1668590), atenolol (B1665814) d-nb.info
Chiralpak AD-Hn-hexane/ethanol (88:12 v/v) with DEA0.620Not specifiedEfficient chiral separation brieflands.com

Note: The specific elution order of this compound relative to the (S)-(-)-enantiomer can depend on the stationary phase and mobile phase conditions.

Capillary electrophoresis (CE) has also been explored for the chiral separation of beta-blockers, including bisoprolol, using cyclodextrins as chiral selectors mdpi.com. Carboxymethylated-β-cyclodextrin (CM-β-CD) showed good enantioselectivity for bisoprolol in CE mdpi.com.

Non-Chromatographic Resolution Strategies

While chromatographic methods are prevalent, non-chromatographic resolution techniques can also be applied to separate bisoprolol enantiomers. These methods typically involve the formation of diastereomeric salts or complexes, which can then be separated based on their differing physical properties (e.g., solubility, melting point) through techniques like crystallization.

The general principle involves reacting the racemic mixture of bisoprolol with a chiral resolving agent (a pure enantiomer of an acidic or basic compound) to form a mixture of diastereomeric salts. These diastereomers are not enantiomers and thus have different physical properties, allowing for their separation by crystallization or other physical methods. After separation, the pure diastereomeric salt is treated to regenerate the individual bisoprolol enantiomer and the chiral resolving agent.

Another non-chromatographic approach is kinetic resolution, which can be achieved using enzymes (as discussed in chemoenzymatic synthesis) or chemical catalysts that react preferentially with one enantiomer in a racemic mixture, leaving the other enantiomer enriched in the remaining substrate.

While specific detailed examples of non-chromatographic resolution of bisoprolol enantiomers beyond the enzymatic kinetic resolution mentioned in the chemoenzymatic section were not extensively detailed in the provided search results, these general principles are applicable to chiral compounds like bisoprolol. The effectiveness of these methods depends heavily on finding a suitable chiral resolving agent or catalyst that provides sufficient selectivity for efficient separation.

Pharmacokinetic Enantioselectivity of R + Bisoprolol

Stereoselective Absorption Profiles of Bisoprolol (B1195378) Enantiomers

The absorption of bisoprolol from the gastrointestinal tract is generally efficient, with a bioavailability of approximately 80% to 90% due to minimal first-pass metabolism. drugs.comdrugbank.com Studies investigating the dose proportionality of bisoprolol enantiomers after oral administration of the racemate have generally found no significant stereoselectivity in absorption. nih.gov Research indicates that the absorption of bisoprolol is not affected by the presence of food. drugs.com Peak plasma concentrations are typically reached within 2-4 hours after administration. drugs.comnih.gov

Enantiospecific Distribution Patterns

Following absorption, bisoprolol is distributed throughout the body. A key factor influencing drug distribution is binding to plasma proteins. For bisoprolol, this binding is approximately 30%. drugs.comdroracle.ai Importantly, in vitro studies have shown no stereoselective protein binding of bisoprolol in human plasma. nih.gov This suggests that the distribution of R-(+)-bisoprolol and S-(-)-bisoprolol into various tissues is not significantly influenced by differential binding to plasma proteins. The volume of distribution for bisoprolol is approximately 3.5 L/kg. drugbank.comnih.gov

While plasma protein binding is not enantiospecific, the tissue distribution of some beta-blockers has been shown to be stereoselective in animal models. chapman.edu However, specific data on the enantiospecific tissue distribution of this compound in humans remains limited.

Stereoselective Metabolic Clearance of this compound

The metabolic clearance of bisoprolol is a key area where enantioselectivity is observed. Approximately 50% of a bisoprolol dose is metabolized by the liver, while the other 50% is excreted unchanged by the kidneys. droracle.aitandfonline.comfda.gov.ph Studies have demonstrated that the metabolic clearance of this compound is significantly greater than that of S-(-)-bisoprolol, although the difference is small. nih.gov This leads to a slightly shorter elimination half-life and a lower area under the curve (AUC) for the R-(+) enantiomer compared to the S-(-) enantiomer. nih.gov

The metabolism of bisoprolol is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being the main contributors. drugbank.comnih.govnih.gov In vitro studies using recombinant human CYP isoforms have revealed that CYP2D6 metabolizes bisoprolol stereoselectively, with a preference for the R-(+) enantiomer (R > S). nih.govnih.govmdpi.comresearchgate.net In contrast, the metabolism of bisoprolol by CYP3A4 is not stereoselective. nih.govnih.govmdpi.comresearchgate.net

Table 1: Stereoselectivity of CYP Isoforms in Bisoprolol Metabolism
CYP IsoformStereoselectivityPreferred Enantiomer
CYP2D6YesThis compound
CYP3A4NoNone

The metabolism of bisoprolol results in the formation of inactive metabolites. drugs.comdrugbank.comdroracle.ai The stereoselective metabolism of this compound by CYP2D6 leads to a faster formation of its corresponding metabolites compared to S-(-)-bisoprolol. This differential rate of metabolite formation directly contributes to the higher metabolic clearance of the R-(+) enantiomer. nih.gov The resulting metabolites are then excreted by the kidneys. nih.gov

Stereoselective Excretion Pathways of this compound

Bisoprolol is eliminated from the body through both hepatic metabolism and renal excretion. drugbank.comdroracle.ai Approximately 50% of an administered dose is excreted unchanged in the urine. drugs.comdrugbank.comdroracle.ai

Table 2: Pharmacokinetic Parameters of Bisoprolol Enantiomers
ParameterThis compoundS-(-)-bisoprololReference
Metabolic ClearanceSignificantly largerSlightly smaller nih.gov
Elimination Half-lifeSlightly smallerSlightly larger nih.gov
AUC (Area Under the Curve)Slightly smallerSlightly larger nih.gov
Renal Tubular SecretionFavoredLess favored nih.gov

Inter-Enantiomeric Pharmacokinetic Interactions of this compound

The potential for pharmacokinetic interactions between the enantiomers of a racemic drug is a critical consideration in stereoselective pharmacology. Such interactions can occur at the level of absorption, distribution, metabolism, or excretion, where one enantiomer might influence the concentration and effect of the other. However, studies on bisoprolol have consistently indicated a lack of significant inter-enantiomeric pharmacokinetic interactions.

Further supporting this, another study noted that no significant differences were found between the plasma concentrations of the d- (R-(+)-) and l- (S-(-)-) enantiomers when racemic bisoprolol was administered. This is in contrast to other beta-blockers like propranolol (B1214883) and metoprolol (B1676517), for which pharmacokinetic interactions between the d- and l-enantiomers have been described.

While slight differences in the pharmacokinetics of the bisoprolol enantiomers have been observed, these are attributed to stereoselectivity in metabolic and elimination pathways rather than direct interactions between the enantiomers themselves. For instance, after oral administration of racemic bisoprolol to healthy volunteers, the area under the curve (AUC) and elimination half-life of S-(-)-bisoprolol were found to be slightly larger than those of this compound. nih.gov This was primarily due to stereoselectivity in the intrinsic metabolic clearance by the enzyme CYP2D6, which metabolizes the R-(+)-enantiomer more rapidly than the S-(-)-enantiomer, and stereoselective renal tubular secretion. nih.govsemanticscholar.org Importantly, there was no stereoselective protein binding observed in human plasma, which is another potential site for enantiomeric interaction. nih.govsemanticscholar.org

The following table presents pharmacokinetic parameters for this compound and S-(-)-bisoprolol after a single oral administration of 20 mg of racemic bisoprolol to healthy volunteers, illustrating the minor differences due to stereoselective metabolism and excretion, not inter-enantiomeric interaction. nih.gov

Pharmacokinetic ParameterThis compound (Mean ± SD)S-(-)-Bisoprolol (Mean ± SD)S/R Ratio (Mean ± SD)
AUC (ng·h/mL) 425.8 ± 62.6471.9 ± 71.91.11 ± 0.02
Elimination Half-life (h) 9.0 ± 1.210.1 ± 1.61.12 ± 0.05
Total Clearance (mL/min) 215.8 ± 32.3192.1 ± 31.70.89 ± 0.02
Renal Clearance (mL/min) 96.0 ± 15.679.1 ± 14.70.83 ± 0.05
Metabolic Clearance (mL/min) 119.8 ± 20.9113.0 ± 20.30.95 ± 0.04

Pharmacodynamic Profile and Enantiospecific Receptor Interactions of R + Bisoprolol

Molecular Mechanisms of Beta-Adrenoceptor Antagonism by Bisoprolol (B1195378) Enantiomers

Beta-adrenoceptors, particularly the beta-1 subtype predominantly found in the heart, are G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of catecholamines like adrenaline and noradrenaline. wikipedia.orgnih.govbpac.org.nzimperial.ac.ukahajournals.org Beta-blockers, such as bisoprolol, exert their therapeutic effects by competitively inhibiting the binding of these endogenous agonists to beta-adrenoceptors, thereby blocking the downstream signaling cascades. wikipedia.orgimperial.ac.uk

The beta-blocking activity of the racemic bisoprolol is primarily attributed to the s-(-)-enantiomer. guidetopharmacology.orgguidetomalariapharmacology.org Some studies indicate that the s-(-)-enantiomer accounts for most, if not all, of the beta-blocking potency, with the r-(+)-enantiomer contributing minimally or not at all to this effect. guidetopharmacology.orgguidetomalariapharmacology.orgkup.at

Post-Receptor Signaling Pathway Modulation by r-(+)-Bisoprolol

Beta-1 adrenoceptor activation typically couples to Gs proteins, leading to the stimulation of adenylyl cyclase and increased production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased heart rate and contractility. wikipedia.org Beta-blockers like bisoprolol competitively inhibit the binding of agonists to the beta-1 receptor, thereby preventing the activation of the Gs-adenylyl cyclase-cAMP pathway. wikipedia.org

While the mechanism of action of the racemic bisoprolol involves the modulation of this post-receptor signaling cascade, specific research detailing the direct modulation of these pathways solely by this compound is not extensively documented in the provided sources. Given the reported lack of significant beta-blocking activity of the r-(+)-enantiomer, it is unlikely to exert a substantial inhibitory effect on the Gs-coupled signaling pathway through direct receptor antagonism.

Allosteric Modulation and Conformational Dynamics Studies

Allosteric modulation involves the binding of a ligand to a site on a receptor that is topographically distinct from the orthosteric binding site (where the primary endogenous ligand binds), leading to a change in the receptor's conformation and affecting the binding or efficacy of the orthosteric ligand. libretexts.orgwikipedia.orgnih.govoup.com Conformational dynamics studies investigate the changes in the three-dimensional structure and flexibility of receptors and how these dynamics are influenced by ligand binding. researchgate.netresearchgate.netnih.gov

Analytical Methodologies for R + Bisoprolol Enantiomers in Research

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for the separation of enantiomers. This technique utilizes a chiral environment, most commonly a chiral stationary phase (CSP), to induce differential interactions with the enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantioseparation of bisoprolol (B1195378). The direct approach, using columns packed with a chiral stationary phase (CSP), is favored for its efficiency and reproducibility. mdpi.com Various types of CSPs have proven effective, with macrocyclic antibiotic and polysaccharide-based phases being the most successful.

Macrocyclic Antibiotic CSPs: Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are highly effective for separating the enantiomers of amino alcohols like bisoprolol. mdpi.com

Teicoplanin-based CSPs (e.g., Chirobiotic T): These columns have demonstrated baseline resolution of S-(-)- and R-(+)-bisoprolol. One validated method for pharmaceutical products uses a Chirobiotic T column with a polar ionic mobile phase (PIM) consisting of methanol (B129727), glacial acetic acid, and triethylamine (B128534) (100:0.020:0.025, v/v/v) at a flow rate of 1.5 mL/min. nih.govnih.gov Detection is typically achieved using fluorescence, which offers high sensitivity, with excitation and emission wavelengths set at 275 nm and 305 nm, respectively. nih.gov This method has been validated with linearity over a concentration range of 5-250 ng/mL for each enantiomer. nih.govnih.gov A similar method was developed for human plasma, achieving a limit of quantification (LOQ) of 20 ng/mL and a limit of detection (LOD) of 5 ng/mL for each enantiomer. nih.gov

Vancomycin-based CSPs (e.g., Chirobiotic V): These columns have also been successfully used, particularly for analyzing bisoprolol enantiomers in environmental samples like surface water. chitkara.edu.in A study achieved good enantioseparation of bisoprolol using a mobile phase of methanol, acetic acid, and triethylamine (100:0.20:0.15, v/v/v) at 45°C. chitkara.edu.inchromatographyonline.com This HPLC-UV method was validated for linearity from 0.075 µg/mL to 5 µg/mL, with LODs of 0.025 µg/mL and 0.026 µg/mL for the two enantiomers. chitkara.edu.inchromatographyonline.com

Polysaccharide-based CSPs: Derivatized polysaccharides, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), also provide effective chiral recognition for bisoprolol. najah.edu An optimized method for bisoprolol on this CSP utilized a mobile phase of n-hexane, ethanol (B145695), and diethylamine (B46881) (88:12:0.1, v/v/v) at a flow rate of 0.6 mL/min, with UV detection at 270 nm. najah.edu The separation on these phases is influenced by hydrogen bonding and π-π interactions between the analyte and the CSP. najah.edu

ParameterMethod 1 (Teicoplanin CSP) nih.govMethod 2 (Vancomycin CSP) chitkara.edu.inMethod 3 (Amylose CSP) najah.edu
Stationary Phase Chirobiotic TChirobiotic VChiralpak AD-H
Mobile Phase Methanol:Glacial Acetic Acid:Triethylamine (100:0.020:0.025, v/v/v)Methanol:Acetic Acid:Triethylamine (100:0.20:0.15, v/v/v)n-Hexane:Ethanol:Diethylamine (88:12:0.1, v/v/v)
Flow Rate 1.5 mL/min0.5 mL/min0.6 mL/min
Temperature Ambient45 °C20 °C
Detection Fluorescence (Ex: 275 nm, Em: 305 nm)UVUV (270 nm)
Linear Range 5–250 ng/mL0.075–5 µg/mLNot Specified
LOD 2 ng/mL~25 ng/mLNot Specified
LOQ 5 ng/mL75 ng/mLNot Specified
Matrix Pharmaceutical ProductsSurface WaterStandard Solution

Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC)

Modern chromatographic techniques offer significant advantages in speed and efficiency for chiral separations.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with sub-2 µm particles, leading to higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. While specific UPLC methods dedicated solely to the chiral separation of bisoprolol are not extensively detailed in the reviewed literature, stability-indicating UPLC methods have been developed for its analysis in combination with other drugs. najah.edu The principles of chiral separation established in HPLC are directly transferable to UPLC, where the use of chiral columns with smaller particle sizes would result in high-throughput enantiomeric purity analysis.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for enantioseparation. mdpi.comnih.gov This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC offers several advantages, including faster analysis and column equilibration times, and a significant reduction in the consumption of toxic organic solvents. nih.gov The most successful and broadly applied phases for chiral SFC of β-blockers are polysaccharide and macrocyclic antibiotic-based CSPs. mdpi.com SFC is an excellent technique for both analytical and preparative scale separations, allowing for the isolation of single enantiomers. nih.gov

Mass Spectrometry-Based Enantiomeric Quantification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic inlet, provides high sensitivity and selectivity.

LC-MS/MS Methods for Trace Analysis in Biological and Environmental Matrices

For the quantification of trace levels of bisoprolol enantiomers in complex matrices such as human plasma or environmental water, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. While a standard HPLC-UV or HPLC-fluorescence method may provide adequate separation, it often lacks the sensitivity required for bioanalytical or environmental studies. chitkara.edu.inchromatographyonline.com

Researchers have noted that transferring an established chiral HPLC separation method to an LC-MS/MS system can significantly lower the limits of detection and quantification. chitkara.edu.inchromatographyonline.com This involves modifying the mobile phase to be compatible with the MS interface, for instance, by replacing additives like triethylamine with volatile alternatives like ammonium (B1175870) acetate. chitkara.edu.in LC-MS/MS methods for achiral bisoprolol analysis in human plasma have achieved linearity in the range of 0.05-120 ng/mL. A chiral LC-MS/MS approach would combine the enantioselective separation of the CSP with the highly selective and sensitive detection of the mass spectrometer, enabling precise quantification of this compound at very low concentrations.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent volumes. For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). chitkara.edu.in Cyclodextrins are the most common chiral selectors used in CE for resolving enantiomers.

A CE method coupled with electrochemiluminescence (CE-ECL) detection was developed for the simultaneous enantioseparation of bisoprolol and other β-blockers. This highly sensitive technique achieved baseline resolution and reported a limit of detection (LOD) in the range of 0.01-0.08 ng/mL for bisoprolol enantiomers, demonstrating its suitability for trace analysis in urine samples. Another study utilized clarithromycin (B1669154) lactobionate (B10762962) as a chiral selector in the BGE for the chiral separation of bisoprolol and other basic drugs.

Spectroscopic Methods for Enantiomeric Analysis (e.g., Circular Dichroism)

Spectroscopic methods can also be employed for enantiomeric analysis. Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers, being non-superimposable mirror images, produce equal and opposite CD signals.

This property can be exploited by coupling an HPLC system with a CD detector (HPLC-CD). This setup allows for the determination of enantiomeric purity and ratios even without chromatographic separation of the enantiomers on a chiral column. The CD detector is positioned after an achiral HPLC separation, and the chiral purity of the eluting peak is determined. While specific studies applying HPLC-CD to bisoprolol were not identified in the reviewed literature, the technique has been validated for other chiral pharmaceutical compounds and represents a viable and rapid method for enantiomeric characterization.

Preclinical Research on R + Bisoprolol and Its Enantiomers

In Vitro Pharmacological Characterization of Isolated R-(+)-Bisoprolol

Bisoprolol (B1195378) is a chiral compound, existing as two enantiomers: this compound and S-(-)-bisoprolol. Preclinical in vitro research has established that the pharmacological activity, specifically the blockade of β-adrenergic receptors, is highly stereoselective. ualberta.cachapman.edu The vast majority of the β-blocking activity resides in the S-(-)-enantiomer, often referred to as the eutomer, while the R-(+)-enantiomer (the distomer) is considered largely inactive in this regard. mdpi.comguidetopharmacology.org Reviews on the stereochemistry of beta-blockers indicate that for this class of drugs, the S:R activity ratio can range from 33 to 530. ualberta.cachapman.edu

Direct receptor binding assays underscore the stereoselectivity of bisoprolol. The S-(-) enantiomer is responsible for the compound's high affinity and selectivity for the β1-adrenoceptor. guidetopharmacology.org While specific binding affinity values (Kᵢ) for the individual R-(+) and S-(-) enantiomers are not detailed in the provided search results, the kinetic basis for the racemate's selectivity has been thoroughly investigated.

Kinetic binding studies on Chinese hamster ovary (CHO) cells expressing human β-adrenoceptors reveal that racemic bisoprolol's high β1-selectivity is primarily dictated by its dissociation kinetics. nih.gov It dissociates approximately 50 times slower from the β1-receptor than from the β2-receptor, which largely explains its higher measured affinity for the β1 subtype. nih.gov This kinetic selectivity is a key characteristic of the active S-(-)-enantiomer. In contrast, other β-blockers like metoprolol (B1676517) and atenolol (B1665814) exhibit much faster dissociation rates. nih.gov

Interactive Table: Kinetic Binding Parameters of Racemic Bisoprolol at Human β-Adrenoceptors nih.gov

Parameterβ1-Adrenoceptorβ2-Adrenoceptor
kon (M-1 min-1)1.12 x 1071.51 x 107
koff (min-1)0.126.01
Residence Time (min)8.330.17
pKd8.006.40
pKi7.926.43

This data represents racemic bisoprolol, with the activity attributed to the S-(-)-enantiomer.

Functional assays in various cellular models confirm that the effects of racemic bisoprolol are consistent with its β1-selective antagonist profile, which is conferred by the S-(-)-enantiomer. In neonatal rat cardiomyocytes, bisoprolol has been shown to ameliorate cellular hypertrophy induced by high glucose.

Beyond its primary action on β-receptors, some studies have explored other potential cellular effects. In pituitary (GH₃) and hippocampal (mHippoE-14) cells, racemic bisoprolol was found to directly suppress M-type K⁺ currents (IK(M)) and erg-mediated K⁺ currents (IK(erg)). nih.gov The suppression of IK(M) occurred with an IC₅₀ value of 1.21 μM and was not prevented by the addition of a β-agonist, suggesting a direct interaction with the ion channels rather than a β-receptor-mediated effect. nih.gov However, other research comparing the effects of different beta-blockers on cardiac ion channels found that while carvedilol (B1668590) and metoprolol inhibited cardiac Kv4.3 (Ito) channels, bisoprolol had no inhibitory effect. nih.gov In cultured H9C2 cardiomyocytes, bisoprolol has demonstrated protective effects against simulated ischemia-reperfusion injury. nih.gov

In Vivo Animal Models for Enantiomeric Pharmacodynamic and Pharmacokinetic Evaluation

In vivo studies in animal models provide further evidence for the stereoselective nature of bisoprolol's pharmacodynamics and pharmacokinetics.

Animal studies using racemic bisoprolol demonstrate its expected pharmacodynamic effects on the cardiovascular system. In rat models, bisoprolol produces a dose-dependent reduction in heart rate and provides cardioprotective effects in heart failure. nih.govnih.gov For instance, in a study on conscious rats, racemic bisoprolol caused a concentration-dependent decrease in both basal heart rate and tachycardia induced by the β-agonist isoproterenol. nih.gov Although these studies utilize the racemate, the observed β-blocking effects are attributable to the S-(-)-enantiomer, based on the in vitro binding and functional data.

The disposition of bisoprolol enantiomers has been studied in detail, revealing significant stereoselectivity in its pharmacokinetics, particularly in dogs. nih.gov After administration of racemic bisoprolol to beagle dogs, the plasma concentration of the active S-(-)-enantiomer is notably higher than that of the R-(+)-enantiomer. nih.govcapes.gov.br The area under the curve (AUC) for S-(-)-bisoprolol was found to be approximately 1.5 times higher, and its elimination half-life was about 1.4 times longer than that of this compound. nih.gov

This difference is not due to variations in distribution, bioavailability, or renal clearance, which were found to be similar for both enantiomers. nih.gov Instead, the primary reason for the different plasma concentrations is a stereoselective difference in metabolic clearance. nih.gov In vitro studies using dog liver microsomes showed that metabolites were formed more slowly from S-(-)-bisoprolol than from this compound. nih.gov This stereoselective metabolism is mediated by cytochrome P450 (CYP) enzymes, specifically the CYP2D and CYP3A subfamilies. nih.gov The intrinsic clearance for the O-deisopropylation of this compound was found to be higher than that of the S-(-)-isomer in dog liver microsomes, a stereoselectivity that appears more pronounced in dogs than in humans due to species differences in the CYP3A subfamily. mdpi.comnih.gov

Interactive Table: Stereoselective Pharmacokinetic Parameters of Bisoprolol in Beagle Dogs After Oral Administration of Racemate nih.gov

ParameterS-(-)-BisoprololThis compoundS/R Ratio
AUC (ng·h/mL)2011 ± 2761346 ± 1891.50
Half-life (h)4.7 ± 0.63.4 ± 0.41.38
Total Clearance (mL/min/kg)10.3 ± 1.315.4 ± 2.20.67
Cmax (ng/mL)230 ± 32172 ± 231.34
Tmax (h)2.8 ± 0.32.5 ± 0.3-

Values are presented as mean ± S.E.

Comparative Studies of this compound with Racemic Bisoprolol and other Beta-Blockers

Given that this compound is the pharmacologically inactive enantiomer concerning β-blockade, preclinical comparisons focus on the properties of the active S-(-)-enantiomer, which is delivered via the racemic mixture, against other β-blockers. mdpi.com

When compared to racemic bisoprolol, this compound would be expected to show a negligible effect on β-adrenoceptors. The activity of the racemate is almost entirely derived from the S-(-) component. Therefore, preclinical comparisons between racemic bisoprolol and other beta-blockers serve as a surrogate for comparing the active S-(-)-enantiomer.

In preclinical models, racemic bisoprolol is distinguished from other beta-blockers by several features. It is highly β1-selective, with studies suggesting it has less than 50-fold selectivity over β2-receptors, a property that can be diminished at higher doses. researchgate.net Its selectivity is superior to that of non-selective agents like propranolol (B1214883) and even some other "cardioselective" agents. researchgate.net

A key difference lies in its receptor binding kinetics; its slow dissociation from the β1-receptor provides a kinetic basis for its high selectivity, distinguishing it from atenolol and metoprolol. nih.gov In comparative pharmacokinetic studies in dogs, bisoprolol demonstrated significantly higher oral bioavailability (91.4%) and lower interindividual variability compared to carvedilol (14.3%), which undergoes more extensive first-pass metabolism. researchgate.net Furthermore, unlike carvedilol and metoprolol, bisoprolol does not appear to have significant inhibitory effects on certain cardiac potassium channels like Kv4.3, indicating a more specific mechanism of action. nih.gov

Interactive Table: Preclinical Comparison of Racemic Bisoprolol and Other Beta-Blockers

FeatureBisoprolol (Racemic)CarvedilolMetoprololAtenolol
β1-SelectivityHigh (Kinetically-driven) nih.govNon-selective (also α1-blocking) mdpi.comModerate nih.govModerate nih.gov
β1 Receptor DissociationSlow nih.gov-Fast nih.govFast nih.gov
Effect on Cardiac Kv4.3 ChannelNone nih.govInhibitory nih.govInhibitory nih.gov-
Oral Bioavailability (in Dogs)~91% researchgate.net~14% researchgate.net--

Computational Chemistry and Molecular Modeling of R + Bisoprolol

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information about the stability of ligand-receptor complexes and the dynamic nature of their interactions. Following molecular docking, MD simulations can validate the stability of the predicted binding poses and explore the conformational changes of both the ligand and the receptor.

MD simulations have been employed to confirm the stability of complexes formed between bisoprolol (B1195378) and its derivatives with target receptors, including beta-1 adrenergic receptors royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net. For bisoprolol and its derivatives bound to the 4BVN receptor, MD simulations confirmed the stability of the complexes with a root-mean-square deviation (RMSD) value of approximately 2 royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net.

MD simulations can also provide insights into the kinetic selectivity of drugs targeting beta-adrenoceptors. Simulations have shown that bisoprolol dissociates slower from β1-adrenoceptors compared to β2-adrenoceptors, which partly explains its higher measured affinity for the β1-AR nih.gov. Dissociation from β2-adrenoceptors can occur in seconds, while full dissociation from β1-adrenoceptors takes approximately 40 minutes in simulations nih.gov.

Furthermore, MD simulations have been used to investigate the encapsulation of bisoprolol into cyclodextrin (B1172386) cavities, revealing that hydrogen bonds and van der Waals interactions reinforce the complex in the aqueous phase researchgate.netdntb.gov.ua. These simulations can also assess the stability of inclusion complexes under different thermal conditions dntb.gov.ua.

Quantum Chemical Calculations for Conformational Analysis and Chirality

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of electronic structure and molecular properties compared to classical molecular mechanics methods. These calculations are valuable for conformational analysis and understanding the chirality of molecules like r-(+)-bisoprolol.

Studies have utilized quantum chemical geometry optimization methods, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, to investigate the conformational landscape of bisoprolol cambridge.orgubbcluj.ro. These calculations can identify unique conformers and determine their relative energetic stability in different environments, such as the gas phase and water ubbcluj.ro. For S-bisoprolol, twenty-three unique conformers were identified within a specific energy window in the gas phase, with the 10 most stable further refined in water ubbcluj.ro. The energy differences between different conformers can be influenced by factors like steric interactions and the surrounding environment ubbcluj.ro.

Quantum chemical calculations can also be used to characterize the most stable conformers and predict spectroscopic properties, such as the UV-Vis spectrum ubbcluj.ro. The simulated absorption peak of the most stable conformer of S-bisoprolol has shown good agreement with experimental data ubbcluj.ro.

The chirality of bisoprolol arises from a stereocenter. Quantum chemical calculations can help understand how the electronic structure and energy landscape differ between the R-(+) and S-(-) enantiomers, influencing their interactions and behavior.

Future Directions and Emerging Research Areas for R + Bisoprolol

Development of Enantiopure r-(+)-Bisoprolol Formulations

The development of enantiopure drug formulations has gained significant attention in pharmaceuticals due to the potential for improved efficacy, reduced side effects, and simplified pharmacokinetics compared to racemates. While the racemate of bisoprolol (B1195378) is widely used, research into the specific therapeutic potential and optimal utilization of the this compound enantiomer continues. Future directions include the development of formulations containing substantially purified this compound, which could potentially offer distinct advantages depending on the specific therapeutic context being investigated. google.com This involves exploring suitable formulation strategies, such as multiparticulate formulations for oral administration, which can be designed for specific release profiles. google.com

Advanced Analytical Techniques for Enantiomer Profiling

Accurate and sensitive analytical techniques are crucial for the separation, identification, and quantification of drug enantiomers in various matrices, including pharmaceutical products and biological samples. The study of this compound necessitates advanced analytical methods for enantiomer profiling to support research into its pharmacokinetics, metabolism, and potential non-adrenoceptor effects. mdpi.com

Modern techniques such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like mass spectrometry (LC-MS, LC-MS/MS) are widely employed for the enantioseparation of beta-blockers, including bisoprolol. mdpi.comamazonaws.com Chiral stationary phases, particularly those based on macrocyclic antibiotics like teicoplanin, have proven effective for achieving baseline resolution of bisoprolol enantiomers. mdpi.comresearchgate.net Fluorescence detection can also be utilized in HPLC methods for the quantitative analysis of bisoprolol enantiomers in pharmaceutical products. researchgate.net These advanced methods allow for the determination of enantiomeric composition and support quality control and research studies. researchgate.net

Data from analytical method validation studies highlight the capability of these techniques:

ParameterS-(-)-Bisoprolol (ng/mL)This compound (ng/mL)
Linearity Range5 - 2505 - 250
Correlation Coefficient (R²)0.9990.999
Limit of Quantification (LOQ)55
Limit of Detection (LOD)22

Table 1: Validation parameters for the determination of bisoprolol enantiomers using HPLC. researchgate.netresearchgate.net

The recovery rates for bisoprolol enantiomers from pharmaceutical products using these methods typically range from 95% to 102%, with low relative standard deviation values, indicating good accuracy and precision. amazonaws.comresearchgate.net

Integration of In Silico and Experimental Approaches in Drug Discovery

The integration of in silico (computational) and experimental approaches is becoming increasingly important in drug discovery and development. For this compound, computational methods can complement experimental studies in various ways. In silico models can be used to predict physicochemical and biopharmaceutical properties, providing valuable insights when experimental data is limited or to offer objective alternatives. nih.gov

Molecular docking and molecular dynamics simulations can be employed to study the interaction of bisoprolol enantiomers with target proteins, including but not limited to adrenoceptors, and to evaluate the potential of bisoprolol derivatives as therapeutic agents. royalsocietypublishing.orgresearchgate.net These computational studies can help in understanding the binding affinities and stability of drug-target complexes. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide early assessments of pharmacokinetic properties and potential liabilities, guiding further experimental investigations. researchgate.netnih.gov The combination of computational predictions and experimental validation can accelerate the research and development process for this compound and related compounds. royalsocietypublishing.org

Q & A

Q. What analytical methodologies are recommended for detecting bisoprolol impurities and degradation products in pharmaceutical formulations?

Forced degradation studies under oxidative, acidic, and thermal conditions are critical. High-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry (MS) detection systems is effective for identifying and quantifying impurities. For example, oxidative stress generates key degradation products, which can be structurally characterized using MS fragmentation patterns .

Q. How can response surface methodology (RSM) optimize bisoprolol matrix tablet formulations?

RSM combined with factorial designs (e.g., 2³ factorial design) allows systematic optimization of formulation variables such as polymer concentrations (A, B, C). Optimal settings (e.g., A = 15.28 mg, B = 32.12 mg, C = 30.31 mg) can be validated using desirability functions to achieve target dissolution profiles (e.g., 41.61% release at 6 hours) and tablet hardness (4.65 kg/cm²) .

Q. What pharmacokinetic (PK) parameters should be prioritized in bisoprolol clinical trials?

Population PK (Pop-PK) modeling to estimate clearance (CL) and volume of distribution (Vd) is essential. Covariates like body weight and genetic polymorphisms (e.g., CYP2D6, CYP3A5) should be incorporated to explain inter-individual variability .

Advanced Research Questions

Q. How do 1D-LC and 2D-LC systems compare in resolving bisoprolol from complex biological matrices?

Two-dimensional liquid chromatography (2D-LC) coupled with high-resolution MS significantly reduces matrix interference compared to 1D-LC. For bisoprolol, 2D-LC enables chromatographic separation from co-eluting compounds, improving precursor ion selection for MS/MS and enhancing sensitivity in low-abundance scenarios .

Q. What genetic loci are associated with bisoprolol pharmacokinetics and hemodynamic response variability?

Genome-wide association studies (GWAS) identified SNPs like rs11029955 (chromosome 11p14.1) as genome-wide significant predictors of bisoprolol clearance and heart rate (HR) reduction. Independent validation cohorts confirmed these loci’s role in inter-patient variability, suggesting a need for genotype-guided dosing .

Q. How do bisoprolol and carvedilol compare in reducing cardiovascular mortality in hemodialysis patients?

Retrospective cohort studies using propensity score matching show bisoprolol’s β₁-selectivity and moderate dialyzability may lower intradialytic hypotension risk compared to carvedilol. However, mortality and cardiovascular event rates require further validation in randomized controlled trials (RCTs) .

Q. What methodological limitations affect subgroup analyses in bisoprolol RCTs, and how can they be addressed?

Subgroup analyses (e.g., by age, comorbidities) often lack pre-specified hypotheses, multiplicity adjustments, and adequate power. To mitigate bias, researchers should predefine subgroups, use hierarchical testing, and apply false-discovery-rate corrections .

Data Interpretation and Contradictions

Q. How should conflicting evidence on CYP polymorphisms’ impact on bisoprolol PK be reconciled?

While early studies reported CYP2D6*10 alleles reduce bisoprolol metabolism in Asian populations, GWAS data emphasize broader genetic loci (e.g., 11p14.1) unrelated to CYP enzymes. Researchers should consider polygenic influences and use Pop-PK models integrating both CYP and non-CYP variants .

Q. Why do central aortic pressure (CAP) reductions differ between bisoprolol and atenolol despite similar brachial blood pressure effects?

Bisoprolol’s higher β₁-selectivity reduces sympathetic outflow more effectively, lowering peripheral vascular resistance and aortic stiffness. In comparative RCTs, bisoprolol decreased central systolic blood pressure (SBP) by 6.2 mmHg more than atenolol, highlighting its superior hemodynamic profile .

Experimental Design Considerations

Q. What factorial design parameters are optimal for bisoprolol formulation stability studies?

A 2³ factorial design evaluating factors like excipient ratios, compression force, and humidity levels can identify critical interactions affecting dissolution and stability. Forced degradation under accelerated conditions (40°C/75% RH) should follow ICH guidelines to predict shelf-life .

Q. How can crossover RCTs minimize confounding in bisoprolol pharmacodynamic (PD) studies?

Randomized, double-blind crossover designs with washout periods (≥2 weeks) control for intra-subject variability. Primary endpoints should include ambulatory blood pressure monitoring (ABPM) and HR variability metrics, with mixed-effects models adjusting for period and carryover effects .

Tables

Parameter Bisoprolol Atenolol Source
Δ Central SBP (mmHg)-18.3-12.1
Δ HR (bpm)-14.2-11.8
Dialyzability (%)35<10
Genetic Variant Effect on Clearance p-value
rs11029955↑ CL by 22%3.1×10⁻⁸
CYP2D6*10↓ CL by 18%0.003

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.